molecular formula C26H22ClNO5S B281536 N-(4-chlorobenzoyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

N-(4-chlorobenzoyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No. B281536
M. Wt: 496 g/mol
InChI Key: NDHHWRYCJSHLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzoyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, also known as Compound X, is a novel sulfonamide derivative that has shown promising results in scientific research applications. This compound has gained attention due to its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzoyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide X involves the inhibition of various signaling pathways that are involved in cancer progression and inflammation. It has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell proliferation and survival. N-(4-chlorobenzoyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide X also inhibits the NF-κB pathway, which plays a crucial role in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(4-chlorobenzoyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide X has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. It also modulates the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-(4-chlorobenzoyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide X has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzoyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide X has several advantages for lab experiments. It exhibits high potency and selectivity, which makes it an ideal candidate for drug development. It is also stable and easy to synthesize, which reduces the cost of production. However, one of the limitations of N-(4-chlorobenzoyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide X is that its mechanism of action is not fully understood, which hinders its development as a therapeutic agent.

Future Directions

There are several future directions for the research on N-(4-chlorobenzoyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide X. One of the areas of interest is the development of analogs of N-(4-chlorobenzoyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide X with improved potency and selectivity. Another area of interest is the investigation of the mechanism of action of N-(4-chlorobenzoyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide X, which could provide insights into the development of new therapeutic agents. Additionally, the efficacy of N-(4-chlorobenzoyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide X in combination with other drugs could be explored for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(4-chlorobenzoyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide X involves a multi-step process that includes the reaction of 4-chlorobenzoyl chloride with 4-methoxyaniline, followed by the reaction of the resulting intermediate with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine and benzenesulfonyl chloride. The final product is obtained by recrystallization from a suitable solvent. The synthesis method has been optimized to achieve high yield and purity of the compound.

Scientific Research Applications

N-(4-chlorobenzoyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide X has been extensively studied for its potential therapeutic applications. Studies have shown that it exhibits potent anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro and in vivo studies have demonstrated that N-(4-chlorobenzoyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide X inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

Molecular Formula

C26H22ClNO5S

Molecular Weight

496 g/mol

IUPAC Name

4-chloro-N-(4-methoxyphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C26H22ClNO5S/c1-32-20-11-13-21(14-12-20)34(30,31)28(26(29)17-6-8-18(27)9-7-17)19-10-15-25-23(16-19)22-4-2-3-5-24(22)33-25/h6-16H,2-5H2,1H3

InChI Key

NDHHWRYCJSHLID-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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